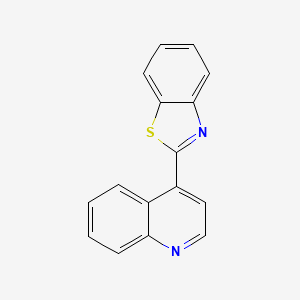

4-Benzothiazol-2-YL-quinoline

Description

Structure

3D Structure

Properties

CAS No. |

64434-97-5 |

|---|---|

Molecular Formula |

C16H10N2S |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

2-quinolin-4-yl-1,3-benzothiazole |

InChI |

InChI=1S/C16H10N2S/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H |

InChI Key |

DVNVHWRCZKWSDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Benzothiazol 2 Yl Quinoline and Its Analogues

Conventional Synthetic Approaches to the Core Skeleton

Conventional methods for synthesizing the 4-benzothiazol-2-yl-quinoline core structure often rely on either sequential, multi-step processes or more streamlined one-pot reactions.

Multi-Step Synthesis Pathways

Multi-step synthesis is a common approach for constructing complex molecules like this compound. This strategy involves the sequential formation of the quinoline (B57606) and benzothiazole (B30560) rings through a series of reactions.

A representative multi-step synthesis often begins with the preparation of a quinoline carboxylic acid intermediate. For instance, 2-chloroquinoline-4-carboxylic acid can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative with a ketone under acidic conditions. vulcanchem.com This intermediate then undergoes cyclization with 2-aminothiophenol (B119425) in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures (120–130°C) to form the benzothiazole ring, yielding the final 4-(1,3-benzothiazol-2-yl)-2-chloroquinoline. vulcanchem.com The yields for such multi-step syntheses of analogous compounds typically range from 60–70%. vulcanchem.com

Another multi-step approach involves the initial synthesis of a 2-hydrazinobenzothiazole, which is then reacted with other precursors to build the quinoline ring. journalagent.com For example, hydrazones derived from aromatic aldehydes and 2-hydrazino-1,3-benzothiazole can undergo dehydrogenative cyclization to form triazolo[3,4-b]1,3-benzothiazoles, which are related heterocyclic systems. journalagent.com

The following table summarizes a typical multi-step synthesis for a this compound analogue:

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | Isatin derivative, Ketone | Acidic conditions | 2-Chloroquinoline-4-carboxylic acid | vulcanchem.com |

| 2 | 2-Chloroquinoline-4-carboxylic acid, 2-Aminothiophenol | Polyphosphoric acid (PPA), 120–130°C | 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline | vulcanchem.com |

One-Pot Reaction Strategies

One-pot reactions offer a more efficient alternative to multi-step syntheses by combining multiple reaction steps in a single reaction vessel, thereby saving time, reagents, and purification efforts.

Several one-pot methodologies have been developed for the synthesis of quinoline and benzothiazole derivatives, which can be adapted for the synthesis of the target hybrid molecule. For instance, a highly effective one-pot Friedländer quinoline synthesis has been developed using inexpensive reagents. This method involves the reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes with iron in the presence of catalytic aqueous HCl, followed by an in-situ condensation with a suitable ketone to form the quinoline ring in high yields (66–100%). rsc.org

Similarly, 2-arylbenzothiazoles can be synthesized in a one-pot reaction by the condensation of 2-aminothiophenols with aromatic aldehydes. researchgate.net A green and efficient method utilizes glycerol (B35011) as a solvent at ambient temperature without the need for a catalyst. researchgate.net Another approach employs a three-component one-pot Biginelli reaction between a benzothiazolyl-functionalized butanamide, a substituted aromatic benzaldehyde, and thiourea (B124793) to create benzothiazolylpyrimidine-5-carboxamides, demonstrating the utility of one-pot methods for creating complex heterocyclic systems. rsc.org

A specific example of a one-pot synthesis for a quinoline-2-carboxylate derivative involves the reaction of β-nitroacrylates with 2-aminobenzaldehydes using a solid base like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in acetonitrile. nih.gov

The table below outlines a general one-pot approach for synthesizing a quinoline core:

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| o-Nitroarylcarbaldehyde, Aldehyde/Ketone | Fe, aq. HCl (catalytic) | Mono- or di-substituted quinolines | 66-100% | rsc.org |

| 2-Aminothiophenol, Aromatic aldehyde | Glycerol, ambient temperature | 2-Arylbenzothiazole | High | researchgate.net |

Advanced Synthetic Transformations and Coupling Reactions

Advanced synthetic methods, including palladium-catalyzed cross-coupling reactions, cyclization, and condensation reactions, provide powerful tools for the synthesis and functionalization of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various substituents onto the quinoline and benzothiazole rings.

The Suzuki cross-coupling reaction, which couples an organoboron compound with an organic halide, is a robust method for creating biaryl structures. For instance, the Suzuki coupling of a bromo- or iodovindoline (a complex indole (B1671886) alkaloid) with phenylboronic acid proceeds smoothly under standard conditions to yield the corresponding C-15 arylated analogue. nih.gov This methodology can be applied to couple pre-functionalized quinoline and benzothiazole fragments. A highly efficient Pd(OAc)2/guanidine aqueous system has been developed for room-temperature Suzuki cross-coupling of arylboronic acids with a wide range of aryl halides. acs.org

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to form C-N bonds by coupling an aryl halide with an amine. scienceopen.com This reaction can be used to introduce amino substituents onto the quinoline or benzothiazole core.

The following table summarizes representative palladium-catalyzed cross-coupling reactions:

| Reaction | Substrates | Catalyst System | Product | Reference |

| Suzuki Coupling | Arylboronic acid, Aryl halide | Pd(OAc)2/guanidine | Biaryl compound | acs.org |

| Suzuki Coupling | Bromovindoline, Phenylboronic acid | Pd catalyst | C-15 arylated vindoline | nih.gov |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst, Strong base | Arylamine | scienceopen.com |

Cyclization Reactions and Their Mechanistic Insights

Cyclization reactions are fundamental to the formation of the heterocyclic rings in this compound.

The formation of the benzothiazole ring often involves the cyclization of a 2-aminothiophenol derivative. For example, reacting a carboxylic acid with 2-aminothiophenol in polyphosphoric acid (PPA) facilitates a cyclodehydration to form the benzothiazole ring. vulcanchem.com Another method involves the reaction of 2-aminothiophenols with aldehydes, where the reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the 2-substituted benzothiazole. nih.gov

The quinoline ring is often formed through cyclization reactions like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org The Doebner-von Miller reaction is another classical method that involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of a strong acid. rsc.org

Mechanistically, these cyclization reactions typically involve a series of steps including condensation, intramolecular nucleophilic attack, and dehydration or oxidation to form the final aromatic heterocyclic system.

Condensation Reactions in Hybrid Synthesis

Condensation reactions are widely used to link different molecular fragments and to build the heterocyclic rings in hybrid molecules like this compound.

A common strategy involves the condensation of a 2-chloro-3-formyl quinoline derivative with a 6-substituted benzothiazol-2-amine in the presence of acetic acid and ethanol (B145695) to form a Schiff base linkage. ajgreenchem.com This reaction is typically stirred at room temperature for several hours. ajgreenchem.com

The Knoevenagel condensation, which facilitates the formation of a carbon-carbon double bond, is another important condensation reaction used in the synthesis of related compounds. researchgate.net For instance, it can be used to construct π-conjugated molecules.

Condensation reactions are also central to the formation of the quinoline ring itself. The Pfitzinger reaction, for example, is a condensation reaction between isatin and a carbonyl compound to form a substituted quinoline-4-carboxylic acid. vulcanchem.com

The table below provides examples of condensation reactions used in the synthesis of related hybrid structures:

| Reactants | Reagents/Conditions | Product Type | Reference |

| 2-Chloro-3-formyl quinoline, 6-Substituted benzothiazol-2-amine | Acetic acid, Ethanol, Room temperature | Schiff base | ajgreenchem.com |

| Isatin, Carbonyl compound | Acidic or basic conditions | Quinoline-4-carboxylic acid | vulcanchem.com |

| 4-Methyl-1,3-benzothiazole, Thiophene (B33073) carboxylic acid derivative | - | Intermediate for further reaction | smolecule.com |

Derivatization Strategies for Structural Diversity

The generation of diverse libraries of this compound analogues is crucial for establishing robust structure-activity relationships (SAR). Chemists employ various derivatization strategies to systematically alter the compound's physicochemical and pharmacokinetic properties. These strategies primarily focus on three areas: substitution on the quinoline ring, modification of the benzothiazole moiety, and the insertion of bridging linkers.

Modifications on the Benzothiazole Moiety

Altering the substitution pattern on the benzothiazole ring provides another powerful avenue for structural diversification and activity modulation. mdpi.comnih.gov A wide array of substituents, including halogens, alkyl, and alkoxy groups, have been introduced onto the benzothiazole nucleus to investigate their impact on the molecule's properties.

A common synthetic starting point is the use of substituted 2-aminobenzothiazoles. nih.govajgreenchem.com For example, various 2-amino-6-substituted benzothiazoles can be reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form key intermediates for hybridization with quinoline moieties. nih.gov The nature of the substituent at the 6-position of the benzothiazole ring has been shown to be significant. nih.gov

In one study, a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides were synthesized with various substitutions on the benzothiazole ring. mdpi.com The results indicated that the position and electronic nature of the substituent dramatically affected biological activity. For instance, an ortho-methyl group on the benzothiazole ring enhanced activity, while electron-withdrawing groups also showed a significant positive effect. mdpi.com The activity was found to vary based on the substituent's position, with an observed activity sequence for electron-withdrawing groups being o-Br > m-Cl > m-Br > p-Cl. mdpi.com For electron-donating groups, the sequence was o-CH₃ > m-OCH₃ > o-OCH₃. mdpi.com

The following table summarizes various substitutions made on the benzothiazole moiety in different hybrid structures.

| Base Compound Class | Benzothiazole Substituent | Resulting Compound Example | Reference |

| Benzothiazole-Isoquinoline Acetamides | o-CH₃ | (R)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide | mdpi.com |

| Benzothiazole-Isoquinoline Acetamides | o-Br | (R)-N-(4-bromobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide | mdpi.com |

| Benzothiazole-Isoquinoline Acetamides | 4,6-di-Br | (R)-N-(4,6-dibromobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide | mdpi.com |

| Quinoline-Benzothiazole Schiff Bases | 6-CH₃ | (E)-N-((2-chloro-8-methylquinolin-3-yl)methylene)benzo[d]thiazol-2-amine | ajgreenchem.comajgreenchem.com |

| Quinoline-Benzothiazole Schiff Bases | 6-OCH₃ | (E)-N-((2-chloro-8-methylquinolin-3-yl)methylene)-6-methoxybenzo[d]thiazol-2-amine | ajgreenchem.comajgreenchem.com |

| Quinoline-Benzothiazole Schiff Bases | 6-Cl | (E)-N-((2-chloro-8-methylquinolin-3-yl)methylene)-6-chlorobenzo[d]thiazol-2-amine | ajgreenchem.comajgreenchem.com |

Introduction of Bridging Linkers and Their Influence on Molecular Architecture

Urea (B33335) linkers have been employed to covalently connect 4-aminoquinoline (B48711) and benzothiazole moieties, a combination that has shown promising biological activity. nih.gov The synthesis involves coupling 4-aminoquinoline diamines with benzothiazole-1H-imidazol-1-carboxamide intermediates. nih.gov Similarly, acetamide (B32628) linkers have been used. researchgate.net A series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized, incorporating a hydrazine-acetamide linker sequence. researchgate.net

Other studies have explored amide and sulfonamide linkers to separate the two pharmacophores. nih.gov The choice of linker—urea, amide, or sulfonamide—was found to be a key factor in the resulting compound's activity. nih.gov The length and flexibility of the linker also play a crucial role. For example, in a series of quinoline-chalcone hybrids, a longer alkyl linker (n=3) conferred better activity compared to a shorter one (n=2). nih.gov

This table illustrates the diversity of linkers used to connect quinoline and benzothiazole (or related) moieties.

| Quinoline Moiety | Benzothiazole Moiety | Linker Type | Resulting Compound Class | Reference |

| 4-Aminoquinoline | 2-Aminobenzothiazole | Urea | Quinoline-urea-benzothiazole hybrids | nih.gov |

| 6-Chloroquinoline | 2-Aminobenzothiazole | Hydrazinyl-acetamide | N-(Benzothiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide | researchgate.net |

| Phenyl (as surrogate) | 4-Methoxybenzothiazole | Urea, Amide, Sulfonamide | Phenyl-linker-benzothiazole hybrids | nih.gov |

| 7-Chloroquinoline | Phenylsulfonamide | Aminoalkyl sulphonamide | Quinoline-aminoalkylsulfonamide-chalcone hybrids | nih.gov |

| Quinoline | Benzothiazole | Thioether (-S-) | 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-4-yl)ethan-1-one | vulcanchem.com |

Green Chemistry Principles in Synthesis of this compound Derivatives

The synthesis of this compound derivatives is increasingly guided by the principles of green chemistry, which aim to create more environmentally benign and efficient chemical processes. acs.org This involves the use of greener solvents, energy-efficient reaction conditions, and the reduction of hazardous waste. acs.orgmdpi.com

One key approach is the use of alternative energy sources like microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating. rsc.org For example, microwave-assisted synthesis has been successfully applied to produce various heterocyclic compounds. rsc.org

The choice of solvent is another critical aspect. Water and ionic liquids are being explored as green alternatives to volatile organic compounds. mdpi.com Syntheses performed in water benefit from its non-toxic nature, and in some cases, the high polarity of the medium can facilitate product isolation through spontaneous precipitation. mdpi.com Ionic liquids are valued for their low vapor pressure and can often act as both the solvent and the catalyst, with the added advantage of being recyclable. mdpi.com

Furthermore, there is a strong emphasis on developing metal-free catalytic systems to avoid the use of expensive and potentially toxic transition metals. acs.org A facile, metal-free strategy has been developed for synthesizing quinoline derivatives from 2-methylbenzothiazoles and 2-styrylanilines, highlighting an environmentally friendly approach that features excellent functional group tolerance. acs.org One-pot, multicomponent reactions (MCRs) are also a cornerstone of green synthesis, as they improve atom economy and reduce the number of steps and purification procedures required. rsc.org The Biginelli reaction, a classic MCR, has been used to create benzothiazolyl-pyrimidine-5-carboxamides in a single step. rsc.org

Molecular Interactions and Biological Target Engagement Studies Non Clinical

Investigation of Enzyme Inhibition Mechanisms

The unique structural framework of 4-benzothiazol-2-yl-quinoline and its derivatives has prompted extensive non-clinical research into their mechanisms of enzyme inhibition. These studies explore how these compounds interact with various biological targets at a molecular level, providing insights into their potential activities. Investigations have primarily focused on enzymes implicated in metabolic disorders and neurological conditions, such as α-glucosidase, monoamine oxidases, cholinesterases, and carbonic anhydrases, as well as enzymes critical to cell replication like topoisomerases.

Derivatives of benzothiazole (B30560) and quinoline (B57606) have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. mdpi.com Inhibition of this enzyme can delay carbohydrate breakdown and reduce postprandial hyperglycemia, a key strategy in managing type 2 diabetes. mdpi.com Research has shown that various quinoline and benzothiazine derivatives exhibit significant α-glucosidase inhibitory activity, often surpassing that of the standard drug, acarbose (B1664774). mdpi.comcmu.ac.thnih.gov For instance, certain quinoline-1,3,4-oxadiazole hybrids and 1,2-benzothiazine derivatives have demonstrated IC50 values in the low micromolar range. nih.govmdpi.com

Kinetic studies on related heterocyclic compounds, such as indolo[1,2-b]isoquinoline derivatives, have been conducted to elucidate the mechanism of α-glucosidase inhibition. mdpi.com These investigations revealed that the inhibition is often reversible and of a mixed-type. mdpi.com A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum reaction rate (Vmax) and its substrate binding affinity (Km). mdpi.com Further mechanistic insights from 3D fluorescence and circular dichroism (CD) spectra have shown that the binding of these inhibitor compounds can induce conformational changes in the α-glucosidase enzyme. mdpi.com

Molecular docking and simulation studies have been instrumental in analyzing the binding interactions between benzothiazole-quinoline analogues and the active site of α-glucosidase. mdpi.comnih.gov These studies indicate that the inhibitory potential is closely linked to the formation of hydrogen bonds and other interactions with key amino acid residues within the enzyme's binding pocket. cmu.ac.thnih.gov For 1,2-benzothiazine derivatives, crucial interactions have been identified with residues such as Asp203, Asp327, Asp542, His600, and Arg526. nih.gov The presence of -CO, -SO2, and -NH groups in the inhibitor structures appears to play a vital role in establishing these binding interactions. cmu.ac.th Molecular dynamics simulations further confirm the stable complexation of these inhibitors at the enzyme's active or allosteric sites. mdpi.commdpi.com

| Compound Type | Specific Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| 1,2-Benzothiazine Derivative | Compound 9 | 3.9 | cmu.ac.th |

| 1,2-Benzothiazine Derivative | Compound 1 | 5.9 | cmu.ac.th |

| 1,2-Benzothiazine Derivative | Compound 8 | 7.8 | cmu.ac.th |

| Quinoline-1,3,4-oxadiazole Hybrid | Compound 4i | 15.85 | mdpi.com |

| 1,2-Benzothiazine-N-arylacetamide | Compound 12a | 18.25 | nih.gov |

| Quinoline-1,2,3-triazole Hybrid | Compound 12k | 22.47 | mdpi.com |

| Indolo[1,2-b]isoquinoline Derivative | Compound 11 | 3.44 ± 0.36 | mdpi.com |

| Standard | Acarbose | 38.3 / 58.8 / 640.57 ± 5.13 | mdpi.comcmu.ac.thnih.gov |

The benzothiazole-quinoline scaffold has been investigated for its potential to inhibit monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE). nih.govnih.gov These enzymes are significant targets in the context of neurological disorders like depression, Parkinson's disease, and Alzheimer's disease. nih.govnih.gov

Studies on benzothiazole–isoquinoline (B145761) derivatives showed inhibitory activity against both MAO and BuChE, with a general lack of effect on AChE. nih.gov Some derivatives demonstrated a preference for MAO-B inhibition. nih.gov For example, one derivative (compound 4g) showed an IC50 value of 14.80 ± 5.45 μM for MAO inhibition. nih.gov Similarly, 2,1-benzothiazine-quinoline hydrazone frameworks have been synthesized and found to inhibit both MAO-A and MAO-B in the lower micromolar range. nih.govrsc.org In the realm of cholinesterase inhibition, novel benzothiazole-piperazine derivatives have been developed as potent, mixed-type AChE inhibitors. nih.gov One such compound (LB05) exhibited an IC50 value of 0.40 ± 0.01 μM for AChE. nih.gov

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Benzothiazole–isoquinoline derivative (4g) | MAO | 14.80 ± 5.45 | nih.gov |

| Benzothiazole–isoquinoline derivative (4g) | MAO-B | 12.12 ± 3.47 | nih.gov |

| 2,1-Benzothiazine-hydrazone (9e) | MAO-A | 1.04 ± 0.01 | nih.gov |

| 2,1-Benzothiazine-hydrazone (9h) | MAO-B | 1.03 ± 0.17 | nih.gov |

| Benzothiazole-piperazine derivative (LB05) | AChE | 0.40 ± 0.01 | nih.gov |

| Quinolinone (QN8) | AChE | 0.29 | researchgate.net |

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. nih.gov Certain CA isoforms, particularly the transmembrane, tumor-associated hCA IX and hCA XII, are targets for anticancer therapies. tandfonline.com Research has explored benzothiazole and quinoline-based structures as potential carbonic anhydrase inhibitors (CAIs). nih.govbeilstein-journals.org

A series of benzothiazole-based sulfonamides demonstrated inhibitory activity against four human isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov Several of these compounds showed promising selectivity, preferentially inhibiting the tumor-associated isoforms hCA IX and hCA XII over the cytosolic, off-target isoforms hCA I and II. nih.gov Similarly, studies on quinazolinone derivatives revealed moderate to significant inhibition against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II, with IC50 values ranging from 8.9 to 67.3 μM and 14.0 to 59.6 μM, respectively. nih.gov Computational docking has been used to understand the binding modes of these compounds within the enzyme's active site. nih.gov

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ or IC50) | Reference |

|---|---|---|---|

| Pyrazolo-1,2-benzothiazine (7b) | hCA (general) | Kᵢ = 72.9 µM | beilstein-journals.org |

| Quinazolinone derivative (general range) | bCA-II | IC50 = 8.9–67.3 µM | nih.gov |

| Quinazolinone derivative (general range) | hCA-II | IC50 = 14.0–59.6 µM | nih.gov |

| Indolin-2-one-based sulfonamide (3b-f) | hCA IV | Kᵢ = 4.0–46.1 nM | unifi.it |

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. rsc.orgnih.gov Derivatives of 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline have been specifically designed and synthesized as topoisomerase I (Topo I) inhibitors. rsc.org

Spectroscopic and electrophoretic analyses have shown that these compounds can interact with DNA and effectively inhibit the catalytic activity of Topo I. rsc.org The proposed mechanism suggests that these molecules act as DNA intercalators, inserting themselves into the DNA structure and stabilizing the Topo I-DNA cleavage complex, which ultimately leads to cell death. rsc.org Molecular modeling studies support a unique binding mode for these compounds within the Topo I-DNA complex. rsc.org Furthermore, related benzothiazole and benzothiazolium derivatives have been investigated as Topoisomerase II (Topo II) inhibitors, with some compounds showing potent activity. nih.govresearchgate.net These studies suggest that the benzothiazole-quinoline scaffold is a promising framework for developing agents that target DNA topoisomerases. rsc.orgnih.gov

| Compound Type | Target Enzyme | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline (5a) | Topo I | Strong inhibition observed | rsc.org |

| 3-Aminobenzothiazolium sulfonate (BM3) | Topo II | IC50 = 39 nM | researchgate.net |

| Pyrazolo[4,3-f]quinoline (2E) | Topo IIα | 88.3% inhibition | mdpi.com |

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical flavoenzyme in Mycobacterium tuberculosis (Mtb), essential for the biosynthesis of the mycobacterial cell wall. researchgate.netsci-hub.st It catalyzes a vital epimerization step in the production of decaprenylphosphoryl-D-arabinose (DPA), the sole arabinose donor for the synthesis of the arabinogalactan (B145846) and lipoarabinomannan layers. researchgate.netnih.govplos.org Inhibition of DprE1 disrupts this pathway, leading to cell lysis and death, making it a highly attractive target for novel anti-tubercular drugs. nih.govresearchgate.netnih.gov

Compounds featuring the benzothiazole core, particularly benzothiazinone (BTZ) derivatives, are potent inhibitors of DprE1. researchgate.netresearchgate.net The mechanism of action for many of these inhibitors, such as BTZ043 and PBTZ169, involves covalent modification of the enzyme. researchgate.netresearchgate.netplos.org These compounds often act as prodrugs; for instance, BTZs require the reduction of an essential nitro group to a reactive nitroso intermediate within the bacterium. researchgate.netacs.org This activated intermediate then forms a covalent bond with a conserved cysteine residue (Cys387) in the active site of DprE1. researchgate.netplos.orgnih.gov

Structural studies of DprE1 in complex with BTZ-derived inhibitors have confirmed this covalent linkage and have elucidated the key interactions that determine binding affinity. nih.gov While covalent bonding is a primary mechanism, research also indicates that binding of BTZ-class inhibitors is not strictly dependent on this covalent link, with non-covalent interactions also playing a role. plos.orgnih.gov The development of quinoline-urea-benzothiazole hybrids has been explored, aiming to leverage the DprE1 inhibitory properties of the benzothiazole moiety for anti-tubercular activity. nih.gov

Table 1: Investigated DprE1 Inhibitors and their Characteristics

| Compound Class | Proposed Mechanism | Key Enzyme Residue | Reference |

| Benzothiazinones (BTZs) | Covalent modification | Cys387 | researchgate.netplos.orgnih.gov |

| Crowded Benzthiazoles (cBT) | Adduct formation with enzyme | Cys387 | sci-hub.st |

| Quinolines-Urea-Benzothiazoles | Inhibition of DprE1 | Not specified | nih.gov |

Other Enzyme Systems Under Investigation

Derivatives of the benzothiazol-yl-quinoline scaffold have been evaluated against a variety of other enzyme systems, demonstrating a broad spectrum of potential biological activity.

Cholinesterases and Monoamine Oxidases: Certain (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides have shown inhibitory activity against monoamine oxidase (MAO), particularly MAO-B, and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative diseases. nih.govresearchgate.net

Aldehyde Oxidase: Studies on rabbit liver aldehyde oxidase have shown that while some azaheterocycles like benzoxazole (B165842) are substrates, related compounds including benzothiazole can act as inhibitors of the enzyme.

Topoisomerases: 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been identified as inhibitors of human topoisomerase I, a mechanism explored for its anti-cancer potential. rsc.org Other benzothiazole derivatives have demonstrated potent inhibitory activity against human topoisomerase IIα, with one of the most effective compounds, BM3, exhibiting an IC50 value of 39 nM. researchgate.net

Phosphatases: N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides were evaluated for their ability to inhibit human germ cell alkaline phosphatase (hGC-ALP), which is linked to the development of prostate cancer. nih.gov Several of these compounds showed significant inhibitory activity with IC50 values below 0.075 µM. nih.gov

Carbohydrate-Metabolizing Enzymes: Some 7-quinolinyl bearing 1,3,4-thiadiazole-2-amine analogues have been screened for their inhibitory effects on α-amylase and α-glucosidase, indicating potential anti-diabetic applications. tandfonline.com

Table 2: Inhibition of Various Enzyme Systems by Benzothiazol-yl-quinoline Derivatives and Related Compounds

| Enzyme Target | Compound Class | Observed IC50 Values | Reference |

| Monoamine Oxidase (MAO) | Benzothiazole-isoquinoline derivatives | 14.80 ± 5.45 µM to >150 µM | researchgate.net |

| Topoisomerase IIα | Benzothiazole tosylated salts (e.g., BM3) | 39 nM (for BM3) | researchgate.net |

| Alkaline Phosphatase (hGC-ALP) | N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | <0.075 µM | nih.gov |

| α-Amylase | Quinoline-thiadiazole analogues | 0.80 ± 0.05 µM to 40.20 ± 0.70 µM | tandfonline.com |

| α-Glucosidase | Quinoline-thiadiazole analogues | 1.20 ± 0.10 µM to 43.30 ± 0.80 µM | tandfonline.com |

DNA and Protein Binding Affinity Investigations

The interaction of benzothiazol-yl-quinoline derivatives with macromolecules like DNA and proteins is a key area of non-clinical research. These studies aim to elucidate the binding modes and affinities that underpin the biological activities of these compounds.

Modes of DNA Interaction (e.g., Intercalation, Groove Binding)

Several studies suggest that benzothiazol-yl-quinoline derivatives can bind to DNA through various non-covalent interactions. Spectroscopic and electrophoretic analyses of certain 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives indicate they can interact with DNA, with molecular modeling suggesting a mode of action that involves DNA intercalation to inhibit topoisomerase I. rsc.org

Conversely, other related structures have been shown to favor groove binding. A study of a specific thiazole-quinoline hybrid compound demonstrated an affinity for calf thymus DNA (ctDNA), acting preferentially as a groove binder. rsc.org Similarly, novel bis-benzothiazole derivatives have been investigated, with fluorescence and viscosity studies indicating that these compounds bind to the minor groove of DNA. Further mechanistic work on a potent topoisomerase IIα inhibitor from the benzothiazole class revealed it to be a DNA minor groove-binding agent, but not a DNA intercalator. researchgate.net Additionally, related benzo(h)quinoline derivatives have been specifically developed as agents that bind to G-quadruplex DNA structures with respectable affinity and selectivity over duplex DNA. nih.gov

Non-Covalent Protein Interactions and Specificity

The engagement of benzothiazol-yl-quinoline derivatives with protein targets is often characterized by specific non-covalent interactions. While some DprE1 inhibitors form covalent bonds, the initial binding and affinity are also governed by non-covalent forces, and some inhibitors of this enzyme are purely non-covalent. plos.orgnih.gov

Molecular docking studies of benzothiazole-isoquinoline derivatives with MAO-B and BuChE have shown that these inhibitors bind to the primary interaction sites of the enzymes, a process mediated by non-covalent forces. nih.govresearchgate.net In silico predictions for certain quinoline-urea-benzothiazole hybrids suggest a potential for binding to serum proteins like albumin, which is an important pharmacokinetic consideration. nih.gov The specificity of these interactions is crucial for their biological effect and is a key focus of structure-activity relationship (SAR) studies.

Modulation of Biological Pathways and Molecular Targets (Conceptual/Mechanistic)

By engaging with specific molecular targets, benzothiazol-yl-quinoline derivatives can modulate critical biological pathways. The inhibition of DprE1, for example, directly interferes with the cell wall synthesis pathway in mycobacteria, preventing the formation of essential components like arabinogalactan and lipoarabinomannan, which is a well-established mechanistic pathway for their anti-tubercular effect. nih.govplos.orgnih.gov

In the context of cancer, the inhibition of topoisomerase I by 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives has been shown to modulate the cell cycle. rsc.org Mechanistic studies revealed that treatment of cancer cells with an active compound from this series leads to S phase arrest. rsc.org This cell cycle disruption subsequently activates the apoptotic pathway, evidenced by the upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic proteins, activation of caspase-3, and induction of mitochondrial dysfunction. rsc.org

Receptor Modulation Studies (e.g., Metabotropic Glutamate (B1630785) Receptor Subtype 5)

The metabotropic glutamate receptor subtype 5 (mGluR5) has been identified as a target for compounds containing the quinoline and benzothiazole scaffolds. nih.gov mGluR5 is a G-protein coupled receptor that modulates the phosphatidylinositol signaling pathway and has been implicated in numerous neuropsychiatric disorders. nih.gov Research has led to the design of novel quinoline analogues that act as potent noncompetitive mGluR5 antagonists. nih.gov These antagonists bind to an allosteric site on the receptor, the same site targeted by prototypical antagonists like MPEP (2-methyl-6-(phenylethynyl)pyridine). nih.govnih.gov The development of such allosteric modulators provides a potential therapeutic avenue for conditions like anxiety, pain, and Parkinson's disease. nih.govmdpi.com

Multi-Target-Directed Ligand (MTDL) Design Principles

The development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy in medicinal chemistry, particularly for complex multifactorial diseases like neurodegenerative disorders. nih.govresearchgate.net The core principle of MTDL design is to create a single chemical entity that can simultaneously interact with multiple biological targets relevant to the disease's pathology. nih.govresearchgate.net This approach offers a potential advantage over traditional "one-target, one-molecule" strategies by addressing the intricate nature of such diseases. nih.govresearchgate.net

Within this framework, derivatives of this compound have been investigated as privileged scaffolds for the design of MTDLs. nih.govresearchgate.net The benzothiazole moiety is a heterocyclic structure frequently utilized in drug discovery for its diverse therapeutic potential. nih.gov The design strategy often involves the fusion of a benzothiazole pharmacophore with an isoquinoline or quinoline nucleus to create hybrid molecules with multi-target capabilities. nih.govnih.gov

A notable application of this design principle is in the development of compounds aimed at neurodegenerative diseases, such as Alzheimer's disease and depression. nih.govnih.gov In this context, researchers have synthesized a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamides. nih.gov These compounds were designed to simultaneously inhibit key enzymes implicated in the progression of these conditions, namely monoamine oxidase (MAO) and cholinesterase (ChE). nih.gov

Monoamine oxidase exists in two isoforms, MAO-A and MAO-B. Increased MAO-B activity has been noted in the brains of individuals with neurodegenerative diseases and is thought to play a role in the production of β-amyloid. nih.gov Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of these enzymes can help restore cholinergic neurotransmission, which is often impaired in conditions like Alzheimer's disease. nih.govresearchgate.net

The synthesized benzothiazole-isoquinoline derivatives were evaluated for their in vitro inhibitory potency against these enzymes. nih.gov Several compounds within the series demonstrated significant inhibitory activity, particularly against MAO-B and BuChE. nih.gov For instance, structure-activity relationship (SAR) studies revealed that substitutions on the benzothiazole ring influence the inhibitory activity. The introduction of a methyl group at the para-position of the benzothiazole ring was found to be beneficial for MAO-B inhibition. nih.gov

The table below presents the in vitro inhibitory activities of selected benzothiazole-isoquinoline derivatives against MAO-A, MAO-B, and BuChE.

| Compound | MAO-A Inhibition (%) | MAO-B IC50 (µM) | BuChE IC50 (µM) |

| 4b | 20.84 | >150 | 17.59 ± 1.78 |

| 4c | 16.27 | >150 | 19.36 ± 2.37 |

| 4d | 18.05 | >150 | 14.61 ± 5.81 |

| 4f | 11.23 | 21.09 ± 2.64 | 15.34 ± 1.26 |

| 4g | 14.83 | 12.12 ± 3.47 | 10.12 ± 2.13 |

| 4i | 15.24 | 16.49 ± 3.59 | 18.53 ± 1.69 |

Molecular docking studies have been employed to further understand the binding interactions of these MTDLs with their target enzymes at a molecular level. nih.gov These computational analyses have shown that compounds can bind to the primary interaction sites of both MAO-B and BuChE, providing a rationale for their observed inhibitory activity. nih.gov

In another study, new benzothiazole-based derivatives were developed as MTDLs targeting the histamine (B1213489) H3 receptor (H3R), AChE, BuChE, and MAO-B for the potential treatment of Alzheimer's disease. nih.gov One of the most promising compounds from this series, 3s , exhibited a Ki value of 0.036 µM at H3R and IC50 values of 6.7 µM, 2.35 µM, and 1.6 µM towards AChE, BuChE, and MAO-B, respectively. nih.gov

These findings underscore the utility of the this compound scaffold and its derivatives in the design of ligands capable of engaging multiple biological targets, a key principle in the development of novel therapeutics for complex diseases. nih.govnih.gov

Cellular Pathway Perturbation Analysis (Excluding Cytotoxicity and Cell Line Specifics)

Structure Activity Relationship Sar Elucidation

Systematic Structural Modifications and Their Impact on Biological Interactions

Systematic modifications of the 4-benzothiazol-2-yl-quinoline scaffold have been explored to enhance its biological activities, particularly its anticancer and α-glucosidase inhibitory effects.

In the development of α-glucosidase inhibitors, a series of 2-((3-(benzo[d]thiazol-2-yl)quinolin-2-yl)thio)-N-benzylacetamide derivatives were synthesized. nih.gov The core structure, 3-(benzo[d]thiazol-2-yl)quinoline-2-thiol, was prepared and subsequently reacted with various N-substituted 2-bromoacetamides. This systematic approach allowed for the exploration of different substituents on the terminal benzyl (B1604629) ring. The resulting compounds showed potent α-glucosidase inhibitory activity, with some derivatives exhibiting significantly lower IC50 values (e.g., 38.2 ± 0.3 µM) compared to the standard drug acarbose (B1664774) (IC50 = 750.0 ± 2.0 µM). nih.gov

For anticancer applications, hybridization of the quinoline (B57606) and benzothiazole (B30560) moieties with a urea (B33335) linker has been investigated. nih.gov This strategy involves covalently linking the two scaffolds to create hybrid compounds with potentially synergistic effects. These hybrids have demonstrated improved antitubercular activity compared to the individual components, highlighting the value of this systematic combination approach. nih.gov Another approach involved the synthesis of Schiff's bases containing both quinoline and benzothiazole rings. Derivatives from this series displayed promising anticancer activity against MCF7 and A549 cell lines. ajgreenchem.com

Modifications have also included the introduction of a phenoxy bridge and a benzothiazol-2-yl urea moiety to the quinoline core, leading to the identification of potent c-Met kinase inhibitors. nih.gov These systematic alterations underscore the versatility of the this compound scaffold in developing targeted therapeutic agents.

Influence of Substituent Electronic and Steric Properties

The electronic and steric properties of substituents on the this compound scaffold play a pivotal role in modulating its biological activity.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) has been shown to significantly influence the potency of these derivatives.

In a series of α-glucosidase inhibitors, halogen substituents on the benzyl ring were explored. nih.gov Derivatives with chloro and fluoro groups demonstrated potent activity. Notably, a meta-chloro substitution on the phenyl ring resulted in one of the most potent compounds in the series. nih.gov Conversely, the introduction of a nitro group, a strong EWG, was also found to be beneficial for inhibitory activity. nih.gov

For antitubercular agents, the presence of a trifluoromethyl (-CF3) group on the benzothiazole ring was found to improve activity. rsc.org

In anticancer derivatives, methoxy (B1213986) and chloro substitutions have been identified as being important for activity. nih.govtandfonline.com Theoretical studies on benzothiazole derivatives have shown that substituting with an electron-withdrawing nitro group (-NO2) can lower the HOMO and LUMO energy levels, which can be advantageous for charge transport and optoelectronic properties. nih.gov The benzothiazol-2-yl group itself is considered to have an inductive electron-withdrawing effect. acs.org

Steric Effects: The size and spatial arrangement of substituents also have a considerable impact on biological interactions.

In the α-glucosidase inhibitor series, the substitution pattern on the benzyl ring was critical. While various halogen substitutions were well-tolerated, the position of the substituent (ortho, meta, or para) influenced the potency, suggesting a specific spatial requirement for optimal binding to the enzyme's active site. nih.gov

The introduction of a methyl group on the benzothiazole ring of a benzothiazole-isoquinoline derivative was found to be essential for monoamine oxidase (MAO) inhibition, while its absence led to a sharp decrease in activity. mdpi.com

The interplay between electronic and steric properties is complex and crucial for the rational design of new this compound derivatives with enhanced biological profiles.

Conformational Analysis and SAR

The three-dimensional conformation of the this compound scaffold and its derivatives is a critical factor influencing their interaction with biological targets and, consequently, their structure-activity relationship (SAR).

In the context of antimalarial 4-aminoquinolines like tebuquine, conformational analysis is essential for understanding their mechanism of action. acs.org Methods like molecular shape analysis (MSA) are used to explore multiple conformational states of each molecule to identify the most likely bioactive conformation. acs.org Such studies help in understanding the optimal spatial arrangement of the pharmacophoric elements for binding to the biological target, which is presumed to be heme for this class of compounds. acs.org

For molecular switches based on the related 8-(benzo[d]thiazol-2-yl)quinolin-7-ol structure, conformational changes induced by proton transfer are the basis of their function. mdpi.com The stability of different tautomeric forms and the energy barriers for their interconversion are highly dependent on the molecule's conformation, which can be modulated by substituents on the benzothiazole ring. mdpi.com

The following table summarizes the impact of conformational features on the activity of this compound and related structures.

| Feature | Observation | Implication for SAR |

| Ring Planarity | The benzothiazole and quinoline cores are largely planar. | Provides a rigid scaffold for the defined orientation of substituents. |

| Dihedral Angles | Substituents can induce torsion between the ring systems. | Alters the overall 3D shape, affecting binding pocket fit. |

| Side Chain Conformation | Flexible linkers can adopt stabilized conformations (e.g., gauche). | Influences the positioning of terminal functional groups for target interaction. |

| Tautomeric Forms | In related switchable molecules, different tautomers have distinct conformations. mdpi.com | The relative stability of conformers can determine the molecule's function. |

Key Pharmacophoric Features within the this compound Scaffold

The biological activity of the this compound scaffold arises from a specific arrangement of chemical features, known as a pharmacophore, that interacts with a biological target. The key pharmacophoric features of this scaffold include hydrogen bond donors and acceptors, aromatic rings for π-π stacking interactions, and a defined spatial arrangement of these elements.

Hydrogen Bonding: The nitrogen atoms within the quinoline and benzothiazole rings can act as hydrogen bond acceptors. Additionally, substituents such as hydroxyl (-OH) or amino (-NH2) groups can be introduced to serve as hydrogen bond donors. In a series of anti-HIV benzothiazole derivatives, a hydroxyl substitution was found to increase activity, likely due to hydrogen bonding. jchemrev.com

Aromatic and Hydrophobic Interactions: The fused aromatic systems of both the quinoline and benzothiazole moieties provide extensive surfaces for π-π stacking and hydrophobic interactions with amino acid residues in the binding sites of target proteins. bohrium.com

Metal Chelation: The nitrogen atoms in the quinoline and thiazole (B1198619) rings can also participate in metal chelation, which is a known mechanism of action for some quinoline-based drugs.

Linker and Substituent Effects: The nature and length of any linker between the quinoline and other parts of a hybrid molecule, as well as the substituents on the aromatic rings, are crucial for orienting the pharmacophoric groups correctly for optimal target binding. For example, in a series of quinoline-cinnamic acid hybrids, a three or four-carbon chain linker was shown to enhance inhibitory effects. arabjchem.org

A pharmacophore model for benzothiazole-based antitubercular compounds suggested that the presence of an aromatic and an aliphatic carbon center, along with a hydrogen bond donor, is essential for activity. rsc.org The benzothiazole core itself is recognized for its ability to bind to amyloid fibrils, indicating its role as a key pharmacophoric element in the design of agents for neurodegenerative diseases. bohrium.com

Comparative SAR Studies with Analogues and Related Heterocycles

To better understand the unique contribution of the this compound scaffold to biological activity, comparative SAR studies with its analogues and other related heterocyclic systems are invaluable.

In the development of anticancer agents targeting tubulin polymerization, the thiazole "B" ring of a 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compound was replaced with other heterocycles. acs.org The study found that replacing the thiazole with pyridine (B92270), furan, or thiophene (B33073) resulted in compounds with comparable potency. However, introduction of pyrimidine, a reversed thiazole, or an isoxazole (B147169) led to a significant loss of activity. Replacing the thiazole with a saturated piperidine (B6355638) ring completely abolished the activity, highlighting the importance of the aromatic nature of the "B" ring for this particular target. acs.org

In a series of α-glucosidase inhibitors based on the 3-(benzo[d]thiazol-2-yl)quinoline-2-thiol core, the impact of replacing a phenyl ring in a substituent with other groups was investigated. nih.gov Substituting the phenyl ring with an α-naphthyl, benzyl, or phenethyl group led to a slight restoration of inhibitory activity compared to the unsubstituted analogue, indicating that the size and nature of this part of the molecule can be fine-tuned to optimize interactions with the enzyme. nih.gov

When comparing different halogen substituents in the same series, it was found that fluorine introduction significantly improved inhibitory activity over other halogens. nih.gov However, the position of the fluorine atom was critical, as a para-fluoro substitution on a benzyl ring was about three times less active than on a phenyl ring, demonstrating subtle but important SAR trends. nih.gov

In a different context, the SAR of benzothiazole-isoquinoline derivatives as monoamine oxidase (MAO) inhibitors was explored. mdpi.com The isoquinoline (B145761) ring system, while related to quinoline, presents a different spatial arrangement of the nitrogen atom. In these derivatives, the substitution pattern on the benzothiazole ring was found to be the key determinant of MAO inhibitory activity. mdpi.com

These comparative studies underscore that while the this compound scaffold is a potent pharmacophore, its activity can be mimicked or modulated by replacing its components with other heterocycles. The choice of heterocycle and its substitution pattern must be carefully considered in the context of the specific biological target.

The following table provides a comparative overview of the activity of different heterocyclic analogues.

| Original Scaffold/Fragment | Analogue/Replacement | Target/Activity | Comparative SAR Finding | Reference |

| Thiazole Ring | Pyridine, Furan, Thiophene | Tubulin Polymerization | Maintained high potency, indicating these are good bioisosteres for the thiazole ring in this context. | acs.org |

| Thiazole Ring | Pyrimidine, Isoxazole | Tubulin Polymerization | Significant loss of activity, showing a strict requirement for the electronic and steric properties of the B-ring. | acs.org |

| Thiazole Ring | Piperidine (saturated) | Tubulin Polymerization | Complete loss of activity, emphasizing the necessity of an aromatic B-ring. | acs.org |

| Phenyl Ring (substituent) | α-Naphthyl, Benzyl | α-Glucosidase Inhibition | Slightly restored activity, suggesting flexibility in the hydrophobic pocket of the enzyme. | nih.gov |

| Chloro-substituent | Fluoro-substituent | α-Glucosidase Inhibition | Fluorine substitution generally improved activity, highlighting the role of specific halogen interactions. | nih.gov |

| Quinoline Scaffold | Isoquinoline Scaffold | Monoamine Oxidase Inhibition | Activity was highly dependent on benzothiazole substitution, indicating the isoquinoline part acts as a scaffold. | mdpi.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the electronic properties and reactivity of the 4-Benzothiazol-2-yl-quinoline scaffold. These methods provide detailed insights into the molecule's structure and behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By optimizing the geometry of this compound and its derivatives, researchers can calculate various quantum chemical parameters that describe the molecule's reactivity. dntb.gov.uanih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. bamu.ac.in A smaller energy gap suggests that the molecule can be easily excited, indicating higher reactivity. nih.gov For instance, studies on related quinoline-based iminothiazoline derivatives have shown that a small energy gap points to a more reactive compound that is highly polarizable and more likely to undergo chemical reactions. nih.gov DFT calculations have also been used to show that the 4-(benzothiazol-2-yl) substituent can significantly stabilize related cationic intermediates through charge delocalization, an effect that influences reaction pathways. acs.org

| Parameter | Description | Significance for this compound |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates regions of the molecule susceptible to electrophilic attack. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates regions of the molecule susceptible to nucleophilic attack. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. bamu.ac.in |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Hard molecules are less polarizable and less reactive than soft molecules. bamu.ac.in |

| Chemical Softness (σ) | The reciprocal of chemical hardness; a measure of polarizability. | A high softness value indicates a higher likelihood of undergoing reactions. nih.gov |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Helps in understanding charge transfer interactions. bohrium.com |

This table presents conceptual data based on findings from related quinoline (B57606) and benzothiazole (B30560) derivatives.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity sites. dntb.gov.uaresearchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to sites prone to electrophilic attack, while blue regions indicate positive potential, marking sites for nucleophilic attack. nih.gov Green areas represent neutral potential.

For the this compound scaffold, MEP analysis helps identify the electron-rich nitrogen and sulfur atoms as potential sites for interaction with electrophiles, while hydrogen atoms attached to the aromatic rings would show positive potential. dntb.gov.uaresearchgate.net This analysis provides crucial insights for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. acs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a compound like this compound might interact with a biological target. researchgate.netresearchgate.net

Docking simulations place the this compound structure into the binding site of a target protein to determine the most stable binding conformation. nih.gov The stability of this complex is quantified by a docking score, usually expressed in kcal/mol, which estimates the binding free energy. mdpi.com A lower (more negative) docking score generally indicates a higher binding affinity. nih.govmdpi.com

Studies on various derivatives of the this compound core have demonstrated their potential to bind to a range of biological targets. For example, derivatives have been docked against enzymes like elastase nih.gov, α-glucosidase nih.gov, and protein kinases, showing favorable binding energies that suggest potent inhibitory activity. nih.govnih.gov These predictions are crucial for prioritizing compounds for further experimental testing.

| Derivative Scaffold | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |

| Quinoline-based iminothiazoline | Elastase | -7.4 kcal/mol | nih.gov |

| Quinolone tagged benzothiazole | α-glucosidase | Not specified, but strong interactions noted | nih.gov |

| Benzothiazolylquinoline | hA3 Adenosine Receptor | Ki = 2.6 µM (for compound 6a) | nih.gov |

| Pyrrolo[1,2-a]quinoline | C. albicans proteins (e.g., 3N9K) | -7.8 kcal/mol | mdpi.com |

This table is a compilation of findings for various derivatives containing the core quinoline and benzothiazole structures.

Beyond predicting binding affinity, docking studies provide detailed information about the specific non-covalent interactions between the ligand and the amino acid residues in the protein's active site. nih.gov These interactions are fundamental to the stability of the ligand-receptor complex.

For the this compound scaffold, key interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues like threonine, serine, or proline in the binding pocket. mdpi.comnih.gov

Hydrophobic Interactions: The aromatic quinoline and benzothiazole rings frequently engage in hydrophobic interactions with nonpolar residues such as valine, leucine, isoleucine, and phenylalanine. nih.govresearchgate.net

π-π Stacking: The planar aromatic systems of the ligand can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan, contributing significantly to binding energy. nih.govmdpi.com

For example, a docking study of a quinolone-benzothiazole derivative with α-glucosidase revealed a hydrogen bond with PRO 309 and dual pi-pi stacking interactions with the PHE 157 residue. nih.gov Another study on a 7-chloroquinoline-benzimidazole hybrid identified π-π interactions with Ala293 and Lys295. mdpi.com Identifying these key residues is essential for understanding the mechanism of action and for designing new analogues with improved selectivity and potency. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and conformational changes. researchgate.netnih.gov Starting with the best-docked pose, an MD simulation calculates the motion of atoms in the system, offering a more realistic view of the binding interactions than static docking. tandfonline.comtandfonline.com

The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over the simulation time (e.g., tens to hundreds of nanoseconds) suggests that the ligand remains securely bound in the active site. nih.govtandfonline.com MD simulations performed on related quinoline and benzothiazole derivatives have confirmed the stability of their complexes with target proteins, validating the interactions predicted by molecular docking. nih.govresearchgate.net These simulations are a critical step in the computational drug design pipeline, bridging the gap between static models and the dynamic nature of biological systems. dntb.gov.ua

Stability of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the potential biological targets of this compound derivatives. By simulating the binding process, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. The binding affinity, often expressed as a binding energy score, can be calculated to quantify the strength of these interactions. For example, docking studies might reveal that the nitrogen atoms in the quinoline and benzothiazole rings act as hydrogen bond acceptors, forming strong interactions with amino acid residues in a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Activity

QSAR studies on this compound derivatives involve creating predictive models that can estimate the biological activity of new, unsynthesized compounds. These models are built using a dataset of molecules with known activities. By analyzing the physicochemical properties (descriptors) of these molecules, a statistical model, such as a multiple linear regression equation, is developed. This equation can then be used to predict the activity of novel analogues, guiding the design of more potent compounds.

Descriptor Selection and Model Validation

The success of a QSAR model heavily relies on the appropriate selection of molecular descriptors and rigorous validation. Descriptors can be categorized into several types, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies). A crucial step is to select a set of descriptors that are highly correlated with the biological activity but not with each other.

Once a model is developed, it must be validated to ensure its predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds that were not used in the model development. A statistically robust and validated QSAR model can then be confidently used to prioritize the synthesis of new this compound derivatives with potentially enhanced activity.

In Silico ADME Profiling and Drug-Likeness Assessment

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound to predict its potential for development. In silico methods provide a rapid and cost-effective way to evaluate these properties.

The "rule of five," proposed by Lipinski, is a widely used guideline to assess drug-likeness. It evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational tools can quickly calculate these properties for this compound and its derivatives. Adherence to these rules suggests that a compound is more likely to have favorable ADME (absorption, distribution, metabolism, and excretion) properties. However, it is important to note that these are guidelines and not strict rules, and many successful drugs deviate from them.

Hirshfeld Surface Analysis and PIXEL Calculations for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. By mapping properties like d_norm (which highlights close intermolecular contacts) onto the Hirshfeld surface, researchers can identify the specific atoms involved in interactions such as hydrogen bonds and π-π stacking.

Advanced Research Applications in Chemical Biology and Materials Science Non Clinical

Development as Fluorescent Probes and Chemosensors

The inherent fluorescence of the 4-Benzothiazol-2-yl-quinoline scaffold makes it an excellent candidate for the development of fluorescent probes and chemosensors. These tools are designed to detect and quantify specific analytes, such as metal ions, through changes in their fluorescence signals.

Design Principles for Turn-On/Turn-Off Sensors

The design of fluorescent sensors based on this compound often employs "turn-on" or "turn-off" mechanisms. These mechanisms are typically governed by photophysical processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). mdpi.comnih.gov

In a "turn-off" sensor, the probe is initially fluorescent. Upon binding to the target analyte, the fluorescence is quenched or turned off. Conversely, a "turn-on" sensor is initially non-fluorescent or weakly fluorescent. The binding event with the analyte triggers a significant increase in fluorescence intensity. For instance, the electron-donating nature of the nitrogen atom in the quinoline (B57606) moiety can facilitate PET to the benzothiazole (B30560) group, leading to fluorescence quenching in the probe's free state. rsc.org Upon complexation with a target ion, this PET process can be inhibited, resulting in a "turn-on" fluorescent response. rsc.org The design of these sensors can be finely tuned by modifying the molecular structure to enhance selectivity and sensitivity for specific analytes. d-nb.infomdpi.com

Selective Detection of Metal Ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Cd²⁺)

Derivatives of this compound have demonstrated considerable success as chemosensors for the selective detection of various metal ions.

Iron (Fe³⁺ and Fe²⁺): Several studies have reported the development of this compound-based probes for the detection of iron ions. For example, a benzothiazole-quinoline derived 1,2,3-triazole (4HBTHQTz) showed a selective decrease in fluorescence in the presence of Fe³⁺. researchgate.net This probe was effective over a pH range of 5-8 and had a detection limit of 0.64 μM, which is below the limit recommended by the World Health Organization for drinking water. researchgate.net Another colorimetric chemosensor demonstrated the ability to detect both Fe³⁺ and Fe²⁺, with detection limits of 0.36 μM and 0.37 μM, respectively. scispace.com These detection limits are significantly lower than the 5.37 μM guideline set by the Environmental Protection Agency (EPA) for iron in drinking water. scispace.com

Copper (Cu²⁺): Quinoline-based thiazole (B1198619) derivatives have also been synthesized to detect Cu²⁺ ions. acs.org These sensors typically exhibit fluorescence quenching upon complexation with Cu²⁺. acs.org The binding stoichiometry is often found to be 1:1 between the probe and the metal ion. acs.org The development of these probes is significant due to the dual role of copper as both an essential element and a potential toxin at high concentrations. researchgate.net

Cadmium (Cd²⁺): While less common, some probes based on the broader quinoline-benzothiazole framework have shown the capability to detect Cd²⁺ ions. Often, these probes also exhibit a response to other ions like Zn²⁺, requiring careful design to achieve high selectivity. researchgate.net

Table 1: Selective Metal Ion Detection by this compound Derivatives

| Detected Ion | Sensor Type | Detection Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Fe³⁺ | Turn-off Fluorescent | Fluorescence quenching | 0.64 μM | researchgate.net |

| Fe³⁺ / Fe²⁺ | Colorimetric | Color change from yellow to brown | 0.36 μM / 0.37 μM | scispace.com |

Bio-Imaging and Molecular Probing Applications (Conceptual)

The conceptual application of this compound derivatives in bio-imaging stems from their fluorescent properties and their ability to selectively interact with specific cellular components or analytes. rsc.orgresearchgate.net For instance, a probe that selectively binds to Fe³⁺ could potentially be used to visualize the distribution of this ion within cells. researchgate.net This is particularly relevant as iron is crucial for many biological processes, and its misregulation is linked to various diseases. researchgate.net

Similarly, probes designed to detect specific ions like Cu⁺ have been shown to be effective for intracellular bio-imaging in live cells. rsc.org The development of water-soluble and biocompatible derivatives is a key step in translating these compounds into practical bio-imaging tools. rsc.org The ability of these probes to operate under physiological pH conditions (typically around 7.4) is also a critical factor for their use in living systems. acs.org

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation. acs.org This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. acs.org The AIE phenomenon is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org

Several quinolone-benzothiazole hybrids have been shown to exhibit AIE properties. mdpi.com These molecules are typically designed with a planar geometry and a conjugated system that promotes strong aggregation in solvophobic environments, such as mixtures of organic solvents and water. mdpi.com For example, some methoxyquinolone-benzothiazole hybrids demonstrate a significant increase in emission intensity when the water fraction in a THF-water mixture exceeds 70%. mdpi.com This AIE characteristic makes them promising for applications where high emission in the solid or aggregated state is desirable. The AIE effect can also be harnessed in the design of "turn-on" sensors, where the aggregation state is modulated by the presence of an analyte. researchgate.net

Contributions to Material Science

Beyond their use as sensors, the unique electronic and photophysical properties of this compound and its derivatives make them valuable components in the field of materials science, particularly for optoelectronic applications.

Optoelectronic Properties and Applications (Excluding specific device performance)

The π-conjugated system of this compound gives rise to interesting optoelectronic properties. Quinoline derivatives, in general, are known for their potential in organic light-emitting diodes (OLEDs) and as dopants in polymer-based LEDs. researchgate.net They can exhibit high quantum yields of emission in the blue and green regions of the spectrum. researchgate.net

The benzothiazole moiety also contributes significantly to the electronic properties of these compounds. Benzothiazole derivatives have been explored as electron-transporting materials in optoelectronic devices. d-nb.info The combination of the quinoline and benzothiazole units can lead to materials with tunable photoluminescence and desirable charge transport characteristics. d-nb.infonih.gov The ability to modify the molecular structure through the introduction of different substituents allows for the fine-tuning of the energy levels (HOMO and LUMO) and, consequently, the emission color and electronic properties of the resulting materials. mdpi.com These characteristics make this compound a promising building block for the development of novel organic materials for various optoelectronic applications.

Use as Dyes and Pigments (Academic Perspective)

The fusion of the benzothiazole and quinoline ring systems gives rise to compounds with significant potential as dyes and pigments, a subject of academic inquiry. Research has focused on derivatives such as unsymmetrical squaraine and azo dyes, which exhibit interesting photophysical properties.

Squaraine dyes, which incorporate the benzothiazole and quinoline moieties, are noted for their sharp and intense absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. google.com A study on iodoquinoline- and benzothiazole-derived unsymmetrical squaraine cyanine (B1664457) dyes explored their synthesis and photophysicochemical characteristics. mdpi.com The introduction of an iodine atom to the quinoline part of the dye structure was found to be advantageous, enhancing the selective cytotoxicity of the compound in the presence of light, a desirable trait for applications like photodynamic therapy. mdpi.com While the singlet oxygen quantum yields of these iodinated derivatives were generally low, their potential as photosensitizers was still evident. mdpi.com

Azo dyes represent another class of chromophores derived from the benzothiazole-quinoline scaffold. Research has demonstrated the synthesis of azobenzothiazole dyes coupled with molecules like 8-hydroxy quinoline. mdpi.com These dyes are of academic interest for their potential applications in technologies such as liquid crystal displays and non-linear optics. mdpi.com The synthesis of such dyes typically involves the diazotization of a heterocyclic primary amine followed by a coupling reaction with an electron-rich compound. mdpi.com The specific arrangement of the heterocyclic systems allows for the tuning of their color and electronic properties.

The table below summarizes the characteristics of representative dye classes based on the benzothiazole-quinoline structure.

| Dye Class | Heterocyclic Components | Key Properties/Features | Potential Academic Applications |

| Unsymmetrical Squaraine Dyes | Iodoquinoline, Benzothiazole | Intense absorption, Photosensitizing ability, Enhanced cytotoxicity with iodine substitution. mdpi.com | Photodynamic Therapy Research mdpi.com |

| Azo Dyes | Benzothiazole, 8-Hydroxy Quinoline | Tunable electronic properties, High tinctorial strength. mdpi.com | Liquid Crystal Technology, Non-Linear Optics, Analytical Methods mdpi.com |

Polymer Chemistry Applications

The benzothiazole and quinoline moieties are integrated into polymer structures to create materials with specialized functions, including photoinitiation systems and fluorescent polymer probes.

Derivatives of this compound have been investigated as components of photoinitiators for free-radical polymerization. One study highlighted that bicationic photoinitiators featuring a quinoline-methylene-benzothiazolium structure act as efficient sensitizers for initiating the polymerization of vinyl monomers under visible light. researchgate.net This application is crucial for developing photopolymer processes that operate in the visible spectral range. researchgate.net Furthermore, azobenzothiazole derivatives have been shown to function as initiators for atom transfer radical polymerization (ATRP), a controlled polymerization technique used to synthesize well-defined polymers. researchgate.net

The unique photoluminescent properties of the quinoline ring make it a valuable component in functional polymers. researchgate.net Researchers have synthesized side-chain quinoline polymers for potential use in polymeric light-emitting diodes (LEDs). researchgate.net In a related application, a polymer fluorescent probe was developed by incorporating quinoline, thiophene (B33073), and benzothiazole groups via a Suzuki coupling reaction, designed for the detection of specific metal ions. researchgate.net The general utility of benzothiazoles in polymer applications is well-established, ranging from their use as accelerators in rubber vulcanization to their integration into advanced functional polymers. researchgate.net

| Application Area | Polymer Type / Role of Compound | Specific Function | Reference |

| Photoinitiation | Component of bicationic photoinitiators | Sensitizer for visible-light free radical polymerization. | researchgate.net |

| Controlled Polymerization | Azobenzothiazole derivative | Initiator for Atom Transfer Radical Polymerization (ATRP). | researchgate.net |

| Functional Polymers | Fluorescent polymer probe | Polymer backbone containing benzothiazole and quinoline for ion detection. | researchgate.net |

| Organic Electronics | Side-chain quinoline polymers | Active material in polymeric light-emitting diodes (LEDs). | researchgate.net |

Application in Chemical Research Tools (e.g., Chemical Probes)

One of the most significant research applications for this compound derivatives is in the development of chemical probes for the detection of ions. Their inherent fluorescence and ability to interact selectively with specific analytes make them ideal candidates for creating sensitive and selective sensors.

These compounds have been successfully engineered as fluorescent and colorimetric probes for various metal ions and anions. For instance, a benzothiazole-quinoline derived 1,2,3-triazole (4HBTHQTz) was synthesized to act as a selective fluorescent sensor for ferric ions (Fe³⁺). uobaghdad.edu.iq This probe exhibited a detectable decrease in fluorescence upon binding with Fe³⁺, with a detection limit of 0.64 μM, which is below the World Health Organization's recommended limit for iron in drinking water. uobaghdad.edu.iq The probe was effective over a pH range of 5-8 and demonstrated utility in both environmental water samples and biological cell imaging. uobaghdad.edu.iq

Similarly, a benzothiazole-modified quinoline Schiff base has been developed as a fluorescent probe for the selective detection of zinc ions (Zn²⁺). google.com This probe showed a selective recognition for Zn²⁺ with a low detection limit of 0.678 μM and a 1:1 binding ratio. google.com Its application was successfully demonstrated in living cells. google.com

Beyond metal cations, these structures have been adapted for anion detection. A probe based on the benzothiazole-quinoline scaffold was designed for the simultaneous colorimetric detection of cyanide (CN⁻) and copper (Cu²⁺) ions. researchgate.net This dual-purpose probe showed a limit of detection of 0.280 x 10⁻⁷ M for CN⁻ and 1.153 x 10⁻⁷ M for Cu²⁺, highlighting its high sensitivity. researchgate.net

The table below details the performance of several benzothiazole-quinoline-based chemical probes.

| Probe Derivative | Target Analyte(s) | Detection Method | Limit of Detection (LOD) | Key Findings |

| Benzothiazole-quinoline 1,2,3-triazole (4HBTHQTz) | Fe³⁺ | Fluorescence (turn-off) | 0.64 μM | High selectivity; effective in water and biological samples. uobaghdad.edu.iq |